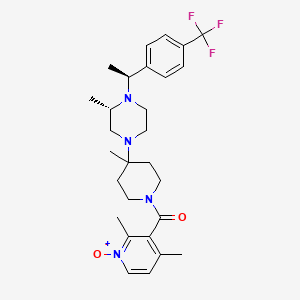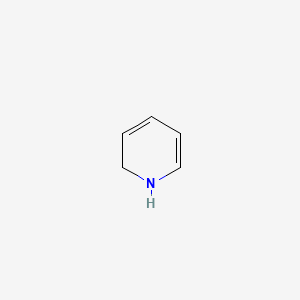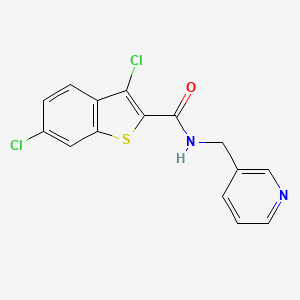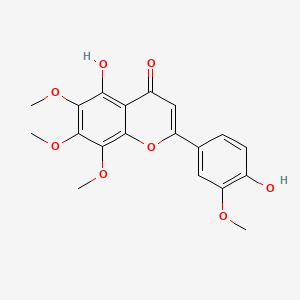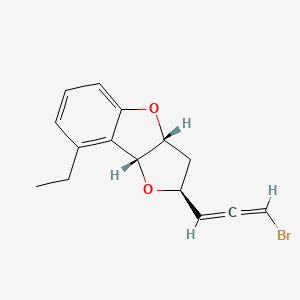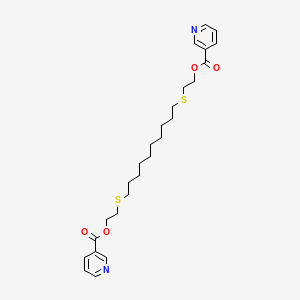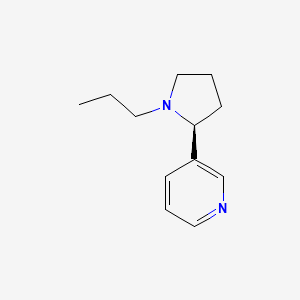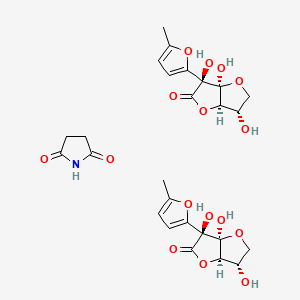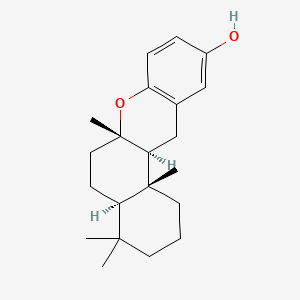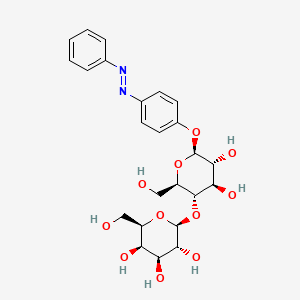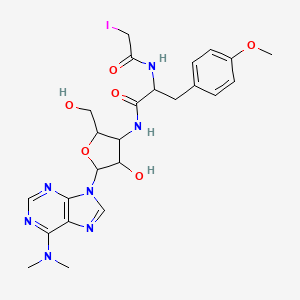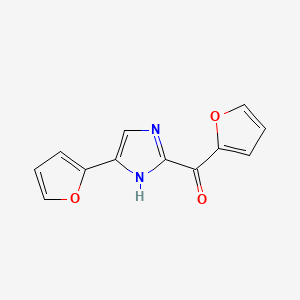
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of FFI can be accomplished through a multi-step chemical process starting from 2-acetylfuran. A key step in the synthesis involves the rearrangement of hydrazinium bromide in refluxing methanol, leading to the formation of FFI. This method provides a straightforward approach to synthesizing FFI and highlights its accessibility for further chemical investigations and applications (Rho, Lankin, Lankin, & Shih, 2010).
Molecular Structure Analysis
The molecular structure of FFI has been examined through various spectroscopic techniques. Collisional spectroscopy, in particular, has been used to directly determine FFI without the need for sample derivatization and chromatographic separation, showcasing its unique structural features and facilitating its identification in complex mixtures (Pelli, Sturaro, Traldi, Lapolla, Poli, Fedele, & Crepaldi, 1988).
Chemical Reactions and Properties
FFI has been implicated in the formation of advanced glycosylation end products, with studies suggesting it may not directly derive from Amadori products but rather from the interaction of ammonia and furosine, by-products of acid-hydrolyzed glycated proteins. This indicates that FFI's chemical reactions and properties are closely tied to its formation and presence in biological systems, particularly in the context of protein glycation and potential cross-linking within proteins (Njoroge, Fernandes, & Monnier, 1988).
Physical Properties Analysis
FFI exhibits unique physical properties, such as fluorescence, which have been utilized in its identification and analysis. The compound's luminescent properties, for instance, can be investigated through its synthesis and subsequent interaction with various solvents, revealing insights into its behavior under different conditions and potential applications in materials science (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).
Applications De Recherche Scientifique
Spectroscopy and Chemical Analysis
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI) has been identified as a key intermediate in physicochemical changes during protein incubation with glucose. Its direct determination from acid hydrolysis products of proteins like B-poly(L-lysine) and B-albumin is facilitated by collisional spectroscopy, without requiring sample derivatization and chromatographic separation (Pelli et al., 1988). Moreover, FFI has been synthesized through a three-step process starting from 2-acetylfuran, highlighting its chemical synthesis applications (Rho et al., 1997).
Glycation and Protein Modification Studies
FFI is detected in glycated histones, suggesting glucose binding to histone lysine residues, which is crucial in understanding protein modifications in biological systems (Liebich et al., 1993). Additionally, studies on FFI formation from glycated alpha-t-Butoxycarbonyllysine have led to insights into its mechanism of formation and implications in advanced glycation end products (Njoroge et al., 1988).
Advanced Glycation Endproducts (AGE) Research
FFI's role as an AGE has been explored through the development of a radioimmunoassay, advancing our understanding of AGE-protein interactions, which are significant in diabetic complications and aging (Nakayama et al., 1988). Its detection in proteins subjected to Maillard reaction with glucose further emphasizes its importance in AGE research (Chang et al., 1985).
Mass Spectrometry in Diabetes Complications
Mass spectrometry has been employed to study FFI in glycated albumin and polylysine, aiding in understanding long-term diabetes complications (Lapolla et al., 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNJXJLTVYBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238374 | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
CAS RN |
91037-91-1 | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



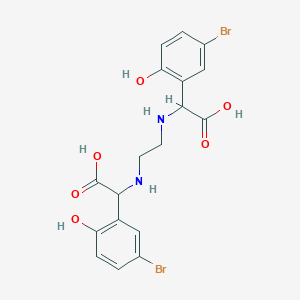
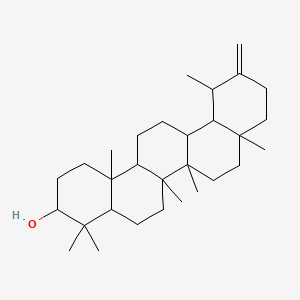
![2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1217464.png)
